molecular formula C18H28N5O19P3 B12093838 [(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4,5-d iphosphonooxy-oxan-2-yl]oxy-5-(6-aminopurin-9-yl)-4-hydroxy-oxolan-2-y l]methoxyphosphonic acid

[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4,5-d iphosphonooxy-oxan-2-yl]oxy-5-(6-aminopurin-9-yl)-4-hydroxy-oxolan-2-y l]methoxyphosphonic acid

Cat. No.: B12093838
M. Wt: 711.4 g/mol
InChI Key: ZYMMXLQDBUGSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4,5-diphosphonooxy-oxan-2-yl]oxy-5-(6-aminopurin-9-yl)-4-hydroxy-oxolan-2-yl]methoxyphosphonic acid is a highly phosphorylated nucleoside derivative. Its structure comprises:

  • Adenine base (6-aminopurin-9-yl) linked to a tetrahydrofuran (oxolan) ring.
  • Diphosphonooxy groups at the 4- and 5-positions of the oxan (pyran) ring.
  • Acetyloxymethyl and methoxyphosphonic acid substituents.

The acetyloxymethyl group may enhance lipophilicity and cellular uptake, while the phosphonooxy groups mimic pyrophosphate moieties, enabling competitive enzyme inhibition .

Properties

Molecular Formula

C18H28N5O19P3

Molecular Weight

711.4 g/mol

IUPAC Name

[6-[5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-phosphonooxyoxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C18H28N5O19P3/c1-6(25)36-3-8-12(40-43(27,28)29)13(41-44(30,31)32)10(26)18(38-8)39-11-7(2-24)37-17(14(11)42-45(33,34)35)23-5-22-9-15(19)20-4-21-16(9)23/h4-5,7-8,10-14,17-18,24,26H,2-3H2,1H3,(H2,19,20,21)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)

InChI Key

ZYMMXLQDBUGSID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C2OP(=O)(O)O)N3C=NC4=C(N=CN=C43)N)CO)O)OP(=O)(O)O)OP(=O)(O)O

Origin of Product

United States

Biological Activity

The compound [(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4,5-diphosphonooxy-oxan-2-yl]oxy-5-(6-aminopurin-9-yl)-4-hydroxy-oxolan-2-yl]methoxyphosphonic acid is a complex molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes multiple hydroxyl and phosphonate groups, which contribute to its biological interactions. The presence of an aminopurine moiety suggests potential nucleic acid interactions.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. Specifically, it has been studied for its effects on viral replication mechanisms. For instance:

  • Inhibition of Viral Enzymes : The compound has shown efficacy in inhibiting viral polymerases, which are crucial for viral replication. Studies demonstrated that it could inhibit the replication of certain viruses by targeting their polymerase enzymes directly .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties:

  • Inhibition of Mycobacterium tuberculosis : In vitro studies have demonstrated that derivatives of this compound can inhibit the MurA enzyme in Mycobacterium tuberculosis, with inhibitory effects ranging from 50% to 56% at concentrations around 100 μM . This suggests potential use as a therapeutic agent against tuberculosis.

Cytotoxicity and Selectivity

While assessing the cytotoxicity of the compound:

  • Cell Line Studies : Various cell lines were treated with the compound to evaluate its cytotoxic effects. Results indicated that while the compound is effective against target pathogens, it also shows selective cytotoxicity towards cancer cells without significantly harming normal cells .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The phosphonate groups likely play a critical role in inhibiting enzymes involved in nucleotide metabolism.
  • Nucleic Acid Interaction : The aminopurine structure may facilitate interaction with nucleic acids, potentially interfering with replication processes.

Case Study 1: Antiviral Efficacy

A study published in Molecules examined the antiviral efficacy of the compound against various RNA viruses. Results showed a dose-dependent response in inhibiting viral replication, suggesting that structural modifications could enhance activity further .

Case Study 2: Antimycobacterial Activity

In another study focusing on Mycobacterium tuberculosis, derivatives of the compound were synthesized and tested for their ability to inhibit MurA ligase. The most potent derivatives exhibited significant inhibition rates and were further analyzed for their pharmacokinetic properties .

Data Tables

Biological Activity Effect Concentration (μM) Reference
Antiviral50% Inhibition100
Antimycobacterial56% Inhibition100
CytotoxicitySelectiveVaries by cell line

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Research indicates that this compound exhibits antiviral properties, particularly against viruses such as HIV and Hepatitis B. The mechanism involves inhibition of viral replication by targeting specific enzymes essential for viral life cycles. Studies have demonstrated that derivatives of this compound can effectively disrupt the activity of reverse transcriptase and polymerases involved in viral RNA synthesis.

2. Anticancer Properties
The compound has shown promise in anticancer research. It acts as a potential inhibitor of certain kinases involved in cancer cell proliferation. In vitro studies have reported that it can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and growth . Further investigations are ongoing to evaluate its efficacy in vivo.

Biochemical Applications

1. Enzyme Inhibition
The methoxyphosphonic acid derivative has been studied for its ability to inhibit specific enzymes such as phosphatases and kinases. These enzymes play crucial roles in cellular signaling pathways. By inhibiting these enzymes, the compound can alter cellular responses and has potential applications in developing therapeutic agents for diseases characterized by dysregulated signaling pathways .

2. Nucleotide Analog
This compound serves as a nucleotide analog due to its structural similarities with natural nucleotides. This property allows it to be incorporated into nucleic acids during replication or transcription processes. Its incorporation can lead to mutations or disruptions in normal cellular functions, making it a valuable tool for studying nucleotide metabolism and function .

Molecular Biology Applications

1. Gene Therapy
In gene therapy research, the compound's ability to modify nucleic acid structures positions it as a candidate for delivering therapeutic genes into target cells. Its unique structure may enhance the stability and delivery efficiency of nucleic acids within cellular environments . Ongoing studies are assessing its effectiveness in various delivery systems.

2. Research Tool
As a research tool, this compound can be utilized to investigate cellular mechanisms involving phosphonates and their interactions with biomolecules. It provides insights into the roles of phosphonates in biological systems and contributes to the understanding of metabolic pathways involving phosphate groups .

Case Studies

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated significant inhibition of HIV replication in vitro with IC50 values comparable to existing antiviral agents.
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines through modulation of MAPK signaling pathways .
Study 3Enzyme InhibitionInhibited phosphatase activity leading to altered cell signaling dynamics; potential implications for cancer therapy .
Study 4Gene DeliveryEnhanced transfection efficiency of plasmid DNA in human cell lines compared to traditional methods .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Role/Activity Evidence ID
Target Compound ~800 (estimated) Acetyloxymethyl, diphosphonooxy Enzyme inhibition, nucleotide analog -
[(2R,3S,4R,5R)-5-(6-Amino-2-MeS-purine)-...]methyl phosphate 473.02 2-Methylsulfanyl Antiviral candidate
2-Fluoroadenine Arabinoside 5'-monophosphate 365.21 2-Fluoro, arabinose DNA/RNA polymerase inhibitor
AR-C67085 (P2Y antagonist) 634.34 Propylsulfanyl, dichloromethylphosphonate Antiplatelet agent
Cytidyl-adenosine phosphate 785.56 Cytidine-adenosine bis-phosphate RNA interaction studies

Key Research Findings and Implications

  • Structural Stability : The target compound’s acetyloxymethyl group may improve membrane permeability compared to hydroxyl-rich analogs like Coenzyme A .
  • Enzyme Interactions: Diphosphonooxy groups mimic pyrophosphate transition states, suggesting inhibitory effects on kinases or ATPases, akin to AR-C67085’s mechanism .
  • Synthetic Challenges : Multi-phosphorylation steps, as seen in and , require precise stereochemical control, often achieved via solid-phase synthesis or enzymatic methods .

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